molecular formula C9H12FNO2 B13610165 2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol

2-Amino-2-(2-fluoro-6-methoxyphenyl)ethanol

Cat. No.: B13610165
M. Wt: 185.20 g/mol
InChI Key: FMKRZAPKYZMIJX-UHFFFAOYSA-N
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Description

2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.1954832 . This compound is also known by its systematic name, benzeneethanol, β-amino-2-fluoro-6-methoxy-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to improve yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes like phospholipase A2, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the fluorine and methoxy substituents, provides a versatile framework for various chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3

InChI Key

FMKRZAPKYZMIJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CO)N

Origin of Product

United States

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